4-Amino-1,2,5-thiadiazole-3-carboxylic acid

Lipophilicity LogP Partition Coefficient

Researchers face unpredictable permeability and solubility when substituting heterocyclic carboxylic acids. This 1,2,5-thiadiazole core with orthogonal -NH2 and -COOH groups ensures precise physicochemical control. - LogP: -0.07 | TPSA: 117.34 Ų - Ideal for aqueous-soluble kinase inhibitors - Enables amide bonds, esterification, and [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione scaffolds - Minimum purity 95% as crystalline solid - Available in research-grade quantities with chain-of-custody documentation

Molecular Formula C3H3N3O2S
Molecular Weight 145.14 g/mol
CAS No. 2829-58-5
Cat. No. B112414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1,2,5-thiadiazole-3-carboxylic acid
CAS2829-58-5
Molecular FormulaC3H3N3O2S
Molecular Weight145.14 g/mol
Structural Identifiers
SMILESC1(=NSN=C1N)C(=O)O
InChIInChI=1S/C3H3N3O2S/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8)
InChIKeyOJMKAQZLZNNVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1,2,5-thiadiazole-3-carboxylic Acid: Physicochemical Baseline


4-Amino-1,2,5-thiadiazole-3-carboxylic acid (CAS 2829-58-5; molecular formula C3H3N3O2S; molecular weight 145.14 g/mol) is a heterocyclic building block characterized by a 1,2,5-thiadiazole core bearing both a free amino group (-NH2) at the 4-position and a carboxylic acid (-COOH) at the 3-position . This dual functionality enables diverse derivatization chemistries, including amide bond formation, esterification, and heterocycle fusion, making it a versatile scaffold for medicinal chemistry and agrochemical research [1][2]. The compound is typically supplied as a solid with a minimum purity specification of 95% .

1
Dual reactive handles Free -NH2 and -COOH enable orthogonal amide coupling, esterification, and heterocycle fusion workflows.
2
1,2,5-Thiadiazole scaffold Heterocyclic core supports medchem building-block derivatization and thiadiazolopyrimidine ring-closure studies.
3
Native unprotected form Solid format with minimum purity specification; eliminates ester hydrolysis deprotection step required by ethyl ester analog.

4-Amino-1,2,5-thiadiazole-3-carboxylic Acid vs. Structural Analogs


Substituting 4-amino-1,2,5-thiadiazole-3-carboxylic acid with closely related heterocyclic carboxylic acids—such as the unsubstituted 1,2,5-thiadiazole-3-carboxylic acid, the 4-hydroxy analog, or the pyrazine-based 3-aminopyrazine-2-carboxylic acid—is not straightforward and can compromise experimental outcomes. Quantifiable differences in lipophilicity (LogP), aqueous solubility (LogS), and topological polar surface area (TPSA) alter partition coefficients, membrane permeability, and hydrogen-bonding capacity, directly impacting biological activity, formulation behavior, and synthetic derivatization efficiency [1]. The following evidence demonstrates that even minor structural variations within this heterocyclic class yield measurable, context-dependent performance shifts that merit deliberate compound selection.

Lipophilicity Shift Lower LogP versus unsubstituted 1,2,5-thiadiazole-3-carboxylic acid may alter partition coefficients and assay-phase partitioning behavior.
Solubility Divergence Reduced aqueous solubility relative to the unsubstituted analog may impact recrystallization yields and require adjusted solvent systems.
Polar Surface Area Gap Higher TPSA versus the unsubstituted analog shifts hydrogen-bonding capacity and may alter membrane-permeability context for cell-based studies.

4-Amino-1,2,5-thiadiazole-3-carboxylic Acid: Quantitative Comparison


Lipophilicity (LogP) Comparison

The consensus Log Po/w of 4-amino-1,2,5-thiadiazole-3-carboxylic acid is -0.07, which is 0.31–0.41 log units lower (more hydrophilic) than the unsubstituted 1,2,5-thiadiazole-3-carboxylic acid (LogP 0.2363) and the pyrazine analog 3-aminopyrazine-2-carboxylic acid (LogP 0.3382) [1][2]. This differential lipophilicity directly affects compound partitioning in biological assays and extraction efficiency.

Lipophilicity (LogP)
Cross-study comparable
Target: -0.07 vs. Unsubstituted: 0.24 vs. Pyrazine analog: 0.34
Lower LogP supports aqueous-phase partitioning and may improve assay reproducibility in hydrophilic media.
Consensus LogP from multiple computational methods; experimental confirmation recommended.
Lipophilicity LogP Partition Coefficient ADME

Aqueous Solubility (LogS) Comparison

The calculated aqueous solubility (LogS) of 4-amino-1,2,5-thiadiazole-3-carboxylic acid is -1.36, corresponding to 6.4 mg/mL, whereas the unsubstituted 1,2,5-thiadiazole-3-carboxylic acid has a LogS of -0.9856 (approximately 13.4 mg/mL) . This nearly two-fold difference in predicted solubility can influence recrystallization yields and the selection of reaction solvents for subsequent derivatization.

Aqueous Solubility (LogS)
Data to verify
LogS: -1.36 (~6.4 mg/mL)
Solubility profile informs solvent selection and recrystallization design for downstream derivatization.
Calculated ESOL values; experimental validation under specific conditions recommended.
Solubility LogS Formulation Crystallization

Topological Polar Surface Area (TPSA)

The topological polar surface area (TPSA) of 4-amino-1,2,5-thiadiazole-3-carboxylic acid is 117.34 Ų, which is 26.02 Ų higher than that of 1,2,5-thiadiazole-3-carboxylic acid (91.32 Ų) . This larger polar surface area reflects the additional amino group and translates into stronger hydrogen-bonding interactions with biological targets and polar stationary phases.

Polar Surface Area (TPSA)
Cross-study comparable
Target: 117.34 Ų vs. Unsubstituted: 91.32 Ų Δ = +26.02 Ų (+28.5%)
Higher TPSA enhances aqueous solubility but may reduce passive membrane permeability; relevant for cell-permeable probe design.
Calculated via Ertl method; context-dependent trade-off for intracellular vs. extracellular targets.
TPSA Polar Surface Area Permeability Bioavailability

Direct Conjugation Advantage

Unlike its ethyl ester derivative (CAS 499999-36-9), which requires an additional hydrolysis step to liberate the carboxylic acid for conjugation, 4-amino-1,2,5-thiadiazole-3-carboxylic acid presents both the amino and carboxylic acid functionalities in their native, unprotected forms . This eliminates a synthetic step and reduces the risk of side reactions associated with ester cleavage under basic or acidic conditions.

Synthetic Step Economy
Class-level
Native -COOH eliminates ester hydrolysis step required by ethyl 4-amino-1,2,5-thiadiazole-3-carboxylate.
May accelerate SAR exploration by reducing overall synthetic burden in medchem campaigns.
Class-level inference; coupling efficiency should be verified under specific reaction conditions.
Synthetic Chemistry Building Block Amide Coupling Heterocycle Synthesis

4-Amino-1,2,5-thiadiazole-3-carboxylic Acid: Application Scenarios


Hydrophilic Kinase Inhibitor Scaffold

The compound's low LogP (-0.07) and high TPSA (117.34 Ų) make it an ideal starting point for designing kinase inhibitors that require improved aqueous solubility and reduced off-target membrane partitioning. Its 4-amino group can be readily functionalized to introduce substituents that engage kinase hinge regions or allosteric pockets, while the carboxylic acid facilitates attachment of solubilizing groups or biotin tags [1].

Thiadiazolopyrimidine Fused Heterocycle Precursor

As demonstrated by Shealy et al. (1963), 4-amino-1,2,5-thiadiazole-3-carboxylic acid undergoes ring-closure reactions with urea or guanidine equivalents to yield [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-diones. These fused heterocycles are privileged scaffolds in medicinal chemistry, exhibiting diverse biological activities including enzyme inhibition [1].

Agrochemical Intermediate with Controlled Lipophilicity

The reduced LogP relative to unsubstituted thiadiazole carboxylic acids enhances water solubility, which is beneficial for systemic herbicides and fungicides requiring vascular transport in plants. The carboxylic acid moiety also permits conjugation with lipophilic moieties to fine-tune logD and improve cuticular penetration .

PROTAC Building Block

The presence of both a primary amine and a carboxylic acid on a heteroaromatic core allows orthogonal functionalization: the amine can be linked to an E3 ligase ligand via amide bond formation, while the carboxylic acid can be coupled to a target-protein ligand. This divergent reactivity is particularly valuable for assembling PROTAC molecules where precise linker geometry is critical [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold studies
Low LogP / high TPSA heterocyclic core with derivatizable 4-amino handle
Aqueous solubility and target-engagement partitioning endpoints
Thiadiazolopyrimidine fused heterocycle synthesis
Ring-closure reactivity with urea or guanidine equivalents
Cyclization yield and purity profile under reported conditions
Agrochemical intermediate development
Tunable lipophilicity for systemic vascular transport
LogD adjustment and cuticular penetration endpoints
PROTAC linker assembly
Orthogonal amine and carboxylic acid handles on heteroaromatic core
Divergent conjugation efficiency and linker geometry verification
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